Ethyl 2-(3-hydroxythietan-3-yl)acetate
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Overview
Description
Ethyl 2-(3-hydroxythietan-3-yl)acetate is an organic compound with the molecular formula C7H12O3S It is a derivative of thietane, a four-membered sulfur-containing ring, and features a hydroxy group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxythietan-3-yl)acetate typically involves the reaction of thietane derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thietane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxythietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ethyl 2-(3-oxothietan-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxythietan-3-yl)ethanol.
Substitution: Formation of various substituted thietane derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(3-hydroxythietan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thietane derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxythietan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The thietane ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar sulfur-containing heterocycles with diverse biological activities.
Indole Derivatives: Compounds with a similar aromatic ring structure and potential biological applications.
Ethyl Acetate: A simpler ester with different chemical properties and uses.
Uniqueness
Ethyl 2-(3-hydroxythietan-3-yl)acetate is unique due to its combination of a thietane ring and an ethyl ester group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for a wide range of chemical modifications and functionalizations, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C7H12O3S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
InChI |
InChI=1S/C7H12O3S/c1-2-10-6(8)3-7(9)4-11-5-7/h9H,2-5H2,1H3 |
InChI Key |
KMLNEOJPKFIMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CSC1)O |
Origin of Product |
United States |
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